(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl protecting group and a chloro-substituted indole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to act as lewis acids, forming complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen .
Mode of Action
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid, as a boronic acid derivative, can behave as an electrophile . This means it has a tendency to attract electrons to form a chemical bond. This property allows it to interact with its targets, leading to changes in the biochemical environment.
Biochemical Pathways
It is used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones . This suggests that it may play a role in the biochemical pathways related to these compounds.
Result of Action
Its use in the synthesis of hydroxyquinones suggests that it may have a role in the production of these compounds, which have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chloro Group: Chlorination of the indole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Boronic Acid: The boronic acid moiety is introduced through a reaction with a boron reagent, such as boronic acid or boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the indole ring.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dechlorinated or reduced indole compounds.
Substitution: Substituted indole derivatives with various functional groups.
Chemistry:
Suzuki-Miyaura Coupling: this compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable boron-containing compounds.
Industry:
Comparison with Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar in structure but contains a pyrazole ring instead of an indole ring.
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar but with the boronic acid moiety at a different position on the indole ring.
Uniqueness: (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid is unique due to the presence of the chloro group at the 7-position of the indole ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives .
Properties
IUPAC Name |
[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDAFDCKRNQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726450 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-24-5 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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